molecular formula C17H12O2 B8681535 2-Methyl-3-phenylnaphthoquinone CAS No. 18690-79-4

2-Methyl-3-phenylnaphthoquinone

Cat. No.: B8681535
CAS No.: 18690-79-4
M. Wt: 248.27 g/mol
InChI Key: GMOSYCUDTZFACG-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylnaphthoquinone is a synthetic naphthoquinone derivative characterized by a methyl group at position 2 and a phenyl group at position 3 on the naphthoquinone core (1,4-naphthoquinone). For example, methods for synthesizing 2-methyl- and 3-substituted naphthoquinones involve oxidative coupling, Friedel-Crafts acylation, or epoxidation followed by functionalization . The compound’s physicochemical properties, such as melting point and spectral data (IR, NMR), would likely align with trends observed in structurally similar derivatives (e.g., 2-methyl- or 3-aryl-substituted naphthoquinones) .

Properties

CAS No.

18690-79-4

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

2-methyl-3-phenylnaphthalene-1,4-dione

InChI

InChI=1S/C17H12O2/c1-11-15(12-7-3-2-4-8-12)17(19)14-10-6-5-9-13(14)16(11)18/h2-10H,1H3

InChI Key

GMOSYCUDTZFACG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Naphthoquinones exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a systematic comparison of 2-Methyl-3-phenylnaphthoquinone with key analogs:

Substituent Position and Electronic Effects

Compound Substituents Key Properties Reference
2-Methyl-3-phenylnaphthoquinone 2-methyl, 3-phenyl Hypothesized higher lipophilicity due to phenyl group; potential redox activity similar to other 1,4-naphthoquinones
Phthiocol (2-Hydroxy-3-methyl-1,4-naphthoquinone) 2-hydroxy, 3-methyl Melting point: ~173–175°C; strong H-bonding due to -OH; antimicrobial activity
2-Trifluoromethyl-3-Phytyl-1,4-Naphthoquinone 2-CF₃, 3-phytyl Molecular weight: 504.67 g/mol; electron-withdrawing CF₃ group enhances stability
Lapachol (2-hydroxy-3-prenyl-1,4-naphthoquinone) 2-hydroxy, 3-prenyl Anticancer and antiparasitic activity; solubility challenges due to prenyl chain
β-Lapachone Cyclized furan structure High redox activity; clinical use in cancer therapy via NAD(P)H quinone dehydrogenase activation

Physicochemical Data

Compound Melting Point (°C) IR (cm⁻¹) $ ^1H $-NMR Key Shifts Reference
2-Methyl-3-phenylnaphthoquinone ~150–160 (estimated) 1680–1700 (C=O) δ 2.5 (s, CH₃), 7.2–7.8 (Ph)
3-(2-Methylpropanoyl)-1,2-naphthoquinone 102–106 1708, 1682 δ 1.15 (d, CH₃), 3.59 (septet)
2,3-Epoxy-2-methyl-1,4-naphthoquinone 180–182 δ 1.45 (s, CH₃), 3.2 (epoxy)

Key Research Findings

Substituent Effects on Bioactivity : Electron-withdrawing groups (e.g., CF₃ in ) enhance stability but may reduce redox activity, whereas electron-donating groups (e.g., -OH in ) improve solubility and H-bonding interactions.

Synthetic Challenges : Introducing bulky groups (e.g., phenyl or phytyl) at position 3 requires careful optimization to avoid steric hindrance during synthesis .

Biological Relevance: 3-substituted naphthoquinones often exhibit higher antiparasitic activity than 2-substituted analogs, as seen in lapachol derivatives .

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